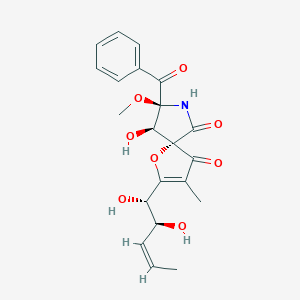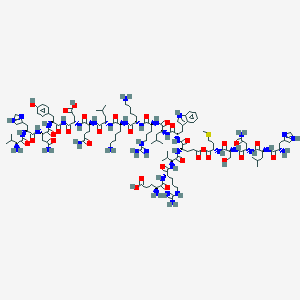
CAY10698
Vue d'ensemble
Description
CAY10698 est un composé chimique connu pour son rôle d'inhibiteur sélectif de l'enzyme 12-lipoxygénase. Cette enzyme est impliquée dans le métabolisme de l'acide arachidonique pour produire divers lipides bioactifs. This compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le contexte de l'inflammation et du cancer .
Applications De Recherche Scientifique
CAY10698 has several scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of 12-lipoxygenase and its role in lipid metabolism.
Biology: Investigated for its effects on cellular processes involving 12-lipoxygenase, such as inflammation and cell proliferation.
Medicine: Explored for potential therapeutic applications in diseases where 12-lipoxygenase plays a role, such as cancer and inflammatory disorders.
Industry: Potential applications in the development of new drugs targeting 12-lipoxygenase .
Mécanisme D'action
Target of Action
CAY10698, also known as 4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide, is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) . 12-LOX is an enzyme that catalyzes the formation of 12-HpETE from arachidonic acid . It has been found to be expressed in various tumor cells as well as pancreatic islets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipoxygenase pathway . By inhibiting 12-LOX, this compound prevents the formation of 12-HpETE from arachidonic acid . This can have downstream effects on various cellular processes, including inflammation and platelet function .
Pharmacokinetics
The solubility of this compound in various solvents such as dmso and ethanol is provided , which can influence its bioavailability.
Result of Action
The inhibition of 12-LOX by this compound can modulate hemostasis and thrombosis through its role in regulating platelet function . It can also affect the behavior of various tumor cells and pancreatic islets, where 12-LOX is expressed .
Analyse Biochimique
Biochemical Properties
CAY10698 plays a significant role in biochemical reactions. It interacts with the enzyme 12-Lipoxygenase (12-LOX), inhibiting its function with an IC50 value of 5.1 µM . It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating the activity of 12-LOX, an enzyme implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of 12-LOX . By binding to this enzyme, it prevents the formation of 12-HpETE from arachidonic acid, thereby influencing various cellular processes .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the enzyme 12-LOX
Méthodes De Préparation
La synthèse de CAY10698 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour atteindre l'activité inhibitrice souhaitée. La voie de synthèse comprend généralement :
Formation de la structure de base : Cela implique la réaction d'un cycle benzénique substitué avec un dérivé de thiazole.
Modifications de groupes fonctionnels : Introduction de groupes sulfonamide et méthoxy pour améliorer l'activité inhibitrice contre la 12-lipoxygénase.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliqueraient probablement la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie d'une qualité de produit constante par des mesures rigoureuses de contrôle qualité.
Analyse Des Réactions Chimiques
CAY10698 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement l'activité inhibitrice.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, ce qui peut améliorer ou réduire l'activité du composé.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la 12-lipoxygénase et son rôle dans le métabolisme des lipides.
Biologie : Investigué pour ses effets sur les processus cellulaires impliquant la 12-lipoxygénase, tels que l'inflammation et la prolifération cellulaire.
Médecine : Exploré pour des applications thérapeutiques potentielles dans les maladies où la 12-lipoxygénase joue un rôle, comme le cancer et les troubles inflammatoires.
Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant la 12-lipoxygénase .
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'enzyme 12-lipoxygénase. Cette enzyme catalyse la formation d'acide 12-hydroperoxyéicosatétraénoïque à partir de l'acide arachidonique. En inhibant cette enzyme, this compound réduit la production de lipides bioactifs impliqués dans l'inflammation et d'autres processus cellulaires. Les cibles moléculaires comprennent le site actif de la 12-lipoxygénase, où this compound se lie et empêche l'enzyme de catalyser sa réaction .
Comparaison Avec Des Composés Similaires
CAY10698 est unique par sa forte sélectivité pour la 12-lipoxygénase par rapport à d'autres lipoxygénases telles que la 5-lipoxygénase et la 15-lipoxygénase. Des composés similaires comprennent :
Composé 105 : Un inhibiteur puissant de la 15-lipoxygénase-2 épithéliale humaine.
Auréosidine : Un autre inhibiteur de la lipoxygénase avec des profils de sélectivité différents.
Montelukast : Un antagoniste du récepteur des leucotriènes qui affecte indirectement les voies de la lipoxygénase.
This compound se distingue par son inhibition spécifique de la 12-lipoxygénase, ce qui en fait un outil précieux pour étudier le rôle de cette enzyme dans divers processus biologiques.
Propriétés
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-15-4-2-3-12(16(15)21)11-19-13-5-7-14(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-10,19,21H,11H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENSVXZQMJBVHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(11E)-3-amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B161242.png)



